molecular formula C17H17BrF2N2OS B1413449 N-(2-Bromo-4-isopropylphenyl)-N'-[3-(difluoromethoxy)phenyl]thiourea CAS No. 1858256-53-7

N-(2-Bromo-4-isopropylphenyl)-N'-[3-(difluoromethoxy)phenyl]thiourea

Cat. No.: B1413449
CAS No.: 1858256-53-7
M. Wt: 415.3 g/mol
InChI Key: LFHSKMXXMDACPH-UHFFFAOYSA-N
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Description

N-(2-Bromo-4-isopropylphenyl)-N'-[3-(difluoromethoxy)phenyl]thiourea (CAS No. 1858256-53-7) is a thiourea derivative with the molecular formula C₁₇H₁₇BrF₂N₂OS and a molecular weight of 415.3 g/mol . Its structure features a thiourea core (-NHC(=S)NH-) linking two aromatic rings: a 2-bromo-4-isopropylphenyl group and a 3-(difluoromethoxy)phenyl group.

Thiourea derivatives are widely explored in agrochemicals and pharmaceuticals due to their hydrogen-bonding capacity and structural versatility .

Properties

IUPAC Name

1-(2-bromo-4-propan-2-ylphenyl)-3-[3-(difluoromethoxy)phenyl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrF2N2OS/c1-10(2)11-6-7-15(14(18)8-11)22-17(24)21-12-4-3-5-13(9-12)23-16(19)20/h3-10,16H,1-2H3,(H2,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFHSKMXXMDACPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)NC(=S)NC2=CC(=CC=C2)OC(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrF2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of Isothiocyanates with Amines

One common method for synthesizing thiourea derivatives involves the reaction of isothiocyanates with amines. This reaction is typically carried out in an organic solvent under mild conditions.

Reaction Scheme:
$$ \text{R-N=C=S} + \text{R'-NH}_2 \rightarrow \text{R-NH-C(=S)-NHR'} $$

Condensation of Dithiocarbamates with Amines

Another approach involves the condensation of dithiocarbamates with amines. This method often requires the use of a base to facilitate the reaction.

Reaction Scheme:
$$ \text{R-NH-C(=S)-S}^{-} + \text{R'-NH}2 \rightarrow \text{R-NH-C(=S)-NHR'} + \text{H}2\text{S} $$

Challenges and Considerations

  • Selectivity and Yield: The synthesis of complex thiourea derivatives often requires careful control of reaction conditions to achieve high selectivity and yield.
  • Safety: Handling of thiophosgene and other reagents requires proper safety precautions due to their toxicity.
  • Purification: The purification of the final product may involve recrystallization or chromatography to achieve high purity.

Data Table: Chemical Properties of N-(2-Bromo-4-isopropylphenyl)-N'-[3-(difluoromethoxy)phenyl]thiourea

Property Value
Molecular Formula C17H17BrF2N2OS
Molecular Weight 415.3 g/mol
Boiling Point 446.2±55.0 °C (Predicted)
Density 1.487±0.06 g/cm3 (Predicted)
pKa 11.63±0.70 (Predicted)

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromo-4-isopropylphenyl)-N’-[3-(difluoromethoxy)phenyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfenic, sulfinic, or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or primary amines.

Major Products Formed

    Oxidation: Sulfenic acid, sulfinic acid, or sulfonic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Research indicates that N-(2-Bromo-4-isopropylphenyl)-N'-[3-(difluoromethoxy)phenyl]thiourea demonstrates significant biological activity, particularly as an enzyme inhibitor . One notable application is its role as a urease inhibitor , which is relevant for treating conditions such as kidney stones and certain infections. The presence of the difluoromethoxy group in its structure may enhance its biological activity by improving lipophilicity and bioavailability, making it a promising candidate for drug development aimed at these medical conditions.

Table 1: Biological Activities of this compound

Activity TypeDescription
Urease InhibitionPotential treatment for kidney stones and infections
Enzyme InteractionModulates various biological targets

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step processes that require precise control of reaction conditions to ensure high yields and purity. The structural features, including the brominated isopropylphenyl group and difluoromethoxy moiety, contribute to its unique properties compared to other thiourea derivatives.

Table 2: Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
N-(2-Bromo-4-methylphenyl)thioureaBrominated phenyl groupLacks difluoromethoxy substituent
N-[4-Bromo-2-(trifluoromethoxy)phenyl]thioureaTrifluoromethoxy instead of difluoromethoxyDifferent halogen substitution
N,N'-DiisopropylthioureaTwo isopropyl groupsSimplified structure without aromatic substitutions

Medicinal Chemistry Applications

The compound has been studied for its potential use in drug design due to its ability to interact with various biological targets. Its unique combination of substituents may confer distinct pharmacological activities, making it a valuable subject for further investigation in drug development programs aimed at treating infectious diseases and metabolic disorders.

Case Studies and Research Findings

Several studies have focused on the biological interactions and therapeutic potentials of this compound:

  • Urease Inhibition Studies : Research has shown that this compound effectively inhibits urease activity, which is crucial for developing treatments for conditions like urease-related infections and kidney stones. The compound's ability to modulate enzyme activity opens avenues for therapeutic applications in nephrology.
  • Antiviral Activity : Although not directly tested against specific viruses, the structural similarities with compounds known for antiviral properties suggest potential efficacy against viral infections. Further studies could explore this aspect more thoroughly .

Mechanism of Action

The mechanism of action of N-(2-Bromo-4-isopropylphenyl)-N’-[3-(difluoromethoxy)phenyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can modulate signaling pathways involved in cell growth and differentiation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiourea Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
This compound C₁₇H₁₇BrF₂N₂OS 415.3 - 2-Bromo-4-isopropylphenyl
- 3-(Difluoromethoxy)phenyl
High lipophilicity; bromine enhances halogen bonding; difluoromethoxy increases metabolic stability.
N-[4-Bromo-2-(trifluoromethoxy)phenyl]-N'-(2-hydroxyethyl)thiourea C₁₀H₁₀BrF₃N₂O₂S 359.16 - 4-Bromo-2-(trifluoromethoxy)phenyl
- 2-Hydroxyethyl
Trifluoromethoxy group enhances electron-withdrawing effects; hydroxyethyl improves solubility.
N-(4-Bromo-phenyl)-N'-[3]pyridyl-thiourea C₁₂H₁₀BrN₃S 308.20 - 4-Bromophenyl
- 3-Pyridyl
Pyridine ring introduces basicity and hydrogen-bonding sites.
Diafenthiuron (N-(2,6-bis(isopropyl)-4-phenoxyphenyl)-N'-tert-butylthiourea) C₂₃H₃₂N₂OS 432.6 - 2,6-Diisopropyl-4-phenoxyphenyl
- tert-Butyl
Broad-spectrum pesticide; phenoxy and tert-butyl groups enhance hydrophobicity.

Physicochemical and Spectroscopic Properties

  • Vibrational Spectroscopy :
    Thioureas exhibit characteristic IR bands for ν(N-H) (~3150–3414 cm⁻¹) and ν(C=S) (~1243–1258 cm⁻¹) . For example, fluorinated analogs like 1-(4-Fluorobenzoyl)-3-(fluorophenyl)thioureas show ν(C=S) at 1247–1255 cm⁻¹, similar to the target compound .
  • Solubility and Lipophilicity :
    The difluoromethoxy group in the target compound increases lipophilicity (LogP ~3.8 estimated) compared to hydroxyl-containing analogs (e.g., N-[4-Bromo-2-(trifluoromethoxy)phenyl]-N'-(2-hydroxyethyl)thiourea, LogP ~2.5) . Pyridyl-containing derivatives (e.g., ) exhibit improved aqueous solubility due to the basic nitrogen.

Biological Activity

Overview

N-(2-Bromo-4-isopropylphenyl)-N'-[3-(difluoromethoxy)phenyl]thiourea is a synthetic compound belonging to the thiourea class, characterized by its unique molecular structure which includes a brominated isopropylphenyl group and a difluoromethoxyphenyl moiety. Its molecular formula is C17H17BrF2N2OS\text{C}_{17}\text{H}_{17}\text{BrF}_2\text{N}_2\text{OS} with a molecular weight of 415.3 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and agriculture.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound functions as an enzyme inhibitor by binding to active sites, thereby blocking enzymatic activity. This mechanism is crucial for its potential applications in treating various diseases, particularly cancer.

Anticancer Activity

Research indicates that thiourea derivatives, including this compound, exhibit significant anticancer properties. The compound has been shown to inhibit pathways involved in cancer cell proliferation and survival. Studies have reported IC50 values ranging from 3 to 14 µM against various cancer cell lines, demonstrating its potential as an effective anticancer agent .

Antimicrobial Activity

This compound also exhibits notable antimicrobial properties. It has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria. In particular, it has shown promising results against methicillin-resistant Staphylococcus aureus (MRSA) strains, with IC50 values comparable to established antibiotics . The presence of the difluoromethoxy group may enhance its lipophilicity and bioavailability, contributing to its antimicrobial efficacy.

Urease Inhibition

This compound has also been studied for its urease inhibition capabilities, which are relevant in treating conditions like kidney stones and certain infections. Urease inhibitors are vital in managing these conditions by preventing the formation of urea-derived crystals .

Comparative Analysis of Biological Activities

Activity IC50 Value Target Organisms/Cells Reference
Anticancer3 - 14 µMVarious cancer cell lines
AntimicrobialVariesStaphylococcus aureus, MRSA
Urease InhibitionNot specifiedUrease-producing bacteria

Case Studies

  • Anticancer Efficacy : A study evaluated the anticancer potential of various thiourea derivatives, including this compound. The findings indicated that this compound effectively inhibited cancer cell growth through specific molecular pathways, highlighting its role in angiogenesis inhibition and modulation of signaling pathways associated with tumor progression .
  • Antimicrobial Properties : Another research project focused on synthesizing novel thiourea derivatives and assessing their antimicrobial activities. This compound was found to possess significant antibacterial activity against resistant strains, showcasing its potential as an alternative therapeutic agent in combating antibiotic resistance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-Bromo-4-isopropylphenyl)-N'-[3-(difluoromethoxy)phenyl]thiourea
Reactant of Route 2
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N-(2-Bromo-4-isopropylphenyl)-N'-[3-(difluoromethoxy)phenyl]thiourea

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